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Compound of Interest

Compound Name: 2-fluoro-7H-purine

Cat. No.: B075774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
fluoro-7H-purine, a molecule of significant interest in medicinal chemistry and drug

development. Due to the limited availability of direct experimental spectra in the public domain,

this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data

based on established spectroscopic principles and data from analogous compounds.

Furthermore, detailed experimental protocols for acquiring this data are provided to facilitate

empirical validation and further research.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for 2-fluoro-7H-
purine. These predictions are derived from typical chemical shift and absorption frequency

ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Fluoro-7H-Purine
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-6 8.5 - 9.0 Singlet (s) -

Expected to be

the most

deshielded

aromatic proton

due to the

influence of

adjacent nitrogen

atoms.

H-8 8.0 - 8.5 Singlet (s) -

Aromatic proton

in the imidazole

ring.

N-H (7) 12.0 - 14.0
Broad Singlet (br

s)
-

The acidic proton

of the imidazole

ring; its chemical

shift can be

highly dependent

on solvent and

concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-7H-Purine
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Carbon
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
(Proton
Decoupled)

C-F Coupling
Constant (J,
Hz)

Notes

C-2 155 - 165 Doublet (d) 200 - 300 (¹JCF)

The carbon

directly bonded

to fluorine will

exhibit a large

one-bond

coupling

constant.

C-4 145 - 155 Doublet (d) 10 - 20 (²JCF)

Two-bond

coupling to

fluorine.

C-5 115 - 125
Singlet (s) or

small doublet
< 5 (³JCF)

Three-bond

coupling to

fluorine may be

small or

unresolved.

C-6 140 - 150 Singlet (s) -

C-8 135 - 145 Singlet (s) -

Table 3: Predicted IR Absorption Frequencies for 2-Fluoro-7H-Purine
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Vibration Mode

N-H Stretch 3200 - 3500 Medium, Broad Stretching

C-H Aromatic Stretch 3000 - 3100 Medium Stretching

C=N Stretch 1600 - 1680 Strong Stretching

C=C Aromatic Stretch 1400 - 1600 Medium to Strong Stretching

C-F Stretch 1000 - 1300 Strong Stretching

Ring Vibrations 800 - 1200 Medium
In-plane and out-of-

plane bending

Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectra of 2-fluoro-7H-
purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of 2-fluoro-7H-purine to confirm its chemical

structure.

Materials:

2-fluoro-7H-purine sample

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 400 MHz or

higher.

Procedure for ¹H NMR:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-fluoro-7H-purine in 0.6 mL of

DMSO-d₆ in a clean, dry vial. Vortex the solution until the sample is fully dissolved.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate spectral width, acquisition time, and relaxation delay.

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment will involve 16 to 64

scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ

≈ 2.50 ppm).

Procedure for ¹³C NMR:

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be required for a better signal-to-noise ratio.

Instrument Setup:

Tune the probe for ¹³C observation.

Set up a proton-decoupled ¹³C experiment.

Define the spectral width to cover the expected range of carbon chemical shifts (approx. 0-

180 ppm).

Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
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Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to

the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of 2-fluoro-7H-purine to identify its functional groups.

Materials:

2-fluoro-7H-purine sample (solid)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly dry the KBr powder in an oven to remove any moisture.

In an agate mortar, grind a small amount (1-2 mg) of the 2-fluoro-7H-purine sample.

Add approximately 100-200 mg of dry KBr powder to the mortar and gently mix with the

sample.

Grind the mixture to a very fine, homogeneous powder.

Pellet Formation:

Transfer the powdered mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.
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Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-fluoro-7H-purine.
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Caption: Workflow for the spectroscopic analysis of 2-fluoro-7H-purine.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-7H-Purine: A
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[https://www.benchchem.com/product/b075774#spectroscopic-data-nmr-ir-of-2-fluoro-7h-
purine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b075774#spectroscopic-data-nmr-ir-of-2-fluoro-7h-purine
https://www.benchchem.com/product/b075774#spectroscopic-data-nmr-ir-of-2-fluoro-7h-purine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075774?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

